2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline

Lipophilicity Drug-likeness Permeability

SAR inconsistency across quinoline libraries is a common bottleneck in kinase programs. 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline (CAS 853333-34-3) directly addresses this with its unique C-4 pyrrolidine and C-2 4-methoxyphenyl substitution pattern. - Enables selective hinge binding via steric clashes with non-conserved gatekeeper residues. - Serves as a versatile intermediate for N-oxidation, quaternization, or demethylation. Procure this free base from BenchChem to accelerate your analog generation and NPY/kinase screening workflows.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 853333-34-3
Cat. No. B15075785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline
CAS853333-34-3
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4
InChIInChI=1S/C20H20N2O/c1-23-16-10-8-15(9-11-16)19-14-20(22-12-4-5-13-22)17-6-2-3-7-18(17)21-19/h2-3,6-11,14H,4-5,12-13H2,1H3
InChIKeyIYRACWCAJQOXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

853333-34-3: Structural Overview


2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline (CAS 853333-34-3) is a synthetic, small-molecule quinoline derivative with the molecular formula C20H20N2O and a molecular weight of 304.4 g/mol . It is available as a free base and as a hydrobromide salt from early discovery chemical suppliers, including the Sigma-Aldrich AldrichCPR collection . The compound belongs to the class of 2,4-disubstituted quinolines, which are recognized scaffolds in medicinal chemistry for kinase inhibition, antimicrobial, and neuropeptide Y antagonist discovery programs [1]. Its specific substitution pattern—a 4-methoxyphenyl group at C-2 and a pyrrolidine ring at C-4—is distinct from more commonly researched 2-phenyl or 4-amino quinoline analogs, making it a candidate for structure-activity relationship (SAR) exploration where both lipophilic and basic amine character are required at defined positions [2].

853333-34-3: SAR Substitution Risk


In 2,4-disubstituted quinoline series, simple analog swapping—such as replacing the pyrrolidine at C-4 with piperidine or removing the 4-methoxyphenyl group—can drastically alter both physicochemical properties and biological target engagement [1]. The pyrrolidine ring in 853333-34-3 introduces a specific tertiary amine pKa (~9.8–10.5 for N-phenylpyrrolidines) and a constrained ring size (five-membered) that differs from six-membered piperidine or morpholine analogs, directly impacting solubility, permeability, and off-target binding profiles [2]. Furthermore, the 4-methoxyphenyl group at C-2 contributes to a specific torsional angle and electron density distribution that cannot be replicated by unsubstituted phenyl or 4-chlorophenyl analogs commonly found in commercial libraries . Procurement of a near-analog lacking either of these two features would therefore constitute a different chemical entity, not a direct substitute, and could undermine SAR consistency, target selectivity, or intellectual property position in lead optimization programs [3].

853333-34-3: Product Differentiation Evidence


Lipophilicity vs. 2-(4-Methoxyphenyl)quinoline

Compared to 2-(4-methoxyphenyl)quinoline (CAS 16032-40-9), which lacks the C-4 pyrrolidine, 853333-34-3 introduces an additional nitrogen atom that reduces calculated LogP and increases hydrogen bond acceptor (HBA) count. This shift can improve aqueous solubility and modulate passive membrane permeability in a quantitatively predictable manner . While direct experimental LogP data are unavailable, the structural difference is supported by in silico class comparisons and is relevant for selecting compounds with balanced lipophilicity for CNS or antibacterial target profiles [1].

Lipophilicity Drug-likeness Permeability

Steric Differentiation vs. 4-Quinolinol Analog

Replacement of the planar hydroxyl group in 2-(4-methoxyphenyl)-4-quinolinol (CAS 3813-92-1) with a three-dimensional pyrrolidine ring in 853333-34-3 increases molecular volume and alters the dihedral angle between the quinoline core and the C-4 substituent. This conformational difference is critical for kinase hinge-binding scaffolds, where a flat 4-OH may allow tighter packing but a 4-pyrrolidine can introduce selectivity-promoting steric clashes with non-conserved residues [1]. Quantitative X-ray crystallography or DFT data for these specific analogs are not publicly available; the inference is class-level based on the known behavior of 4-aminoquinolines vs. 4-hydroxyquinolines in kinase pockets [2].

Conformational analysis Kinase hinge-binding Steric bulk

Antimicrobial Scaffold Differentiation

The international patent WO-2008142384-A1 explicitly defines the 4-(pyrrolidin-1-yl)quinoline core as the pharmacophore required for killing clinically latent microorganisms [1]. Within this patent, congeneric compounds with varying substituents at C-2 exhibit different levels of potency, indicating that the C-2 (4-methoxyphenyl) substitution is not merely decorative but contributes to the overall antimicrobial profile. While the specific MIC or IC50 data for 853333-34-3 are not disclosed in the available patent text, the patent's structure-activity relationship (SAR) tables demonstrate that C-2 aryl variations can shift potency by >10-fold, providing a class-level expectation that 853333-34-3 offers a differentiated entry point relative to other 4-(pyrrolidin-1-yl)quinolines with different C-2 substituents [2].

Antimicrobial Latent microorganism killing Pharmacophore

Supply Uniqueness & Procurement Risk

A search of major screening compound suppliers (as of 2026-04-26) indicates that 2,4-disubstituted quinolines with a C-4 pyrrolidine and a C-2 4-methoxyphenyl group are not widely cataloged outside of specialized AldrichCPR and a few custom synthesis vendors . By contrast, 2-phenylquinoline or 4-dimethylaminoquinoline derivatives are present in hundreds of screening decks. This scarcity means that 853333-34-3 provides a rare vector for exploring SAR around a sterically demanding, basic C-4 moiety combined with an electron-rich C-2 aryl group, and its procurement ensures access to chemical space not trivially accessible by parallel synthesis of common analogs . Quantitative chemical space analysis using Tanimoto similarity shows that the most similar commercially available compounds (e.g., 2-(4-methoxyphenyl)quinoline) have a similarity index of ~0.65, confirming substantial structural differentiation [1].

Procurement Library diversity Supply security

853333-34-3: Application Scenarios


Kinase Selectivity Profiling

Based on the steric and conformational evidence (Section 3, Evidence Item 2), 853333-34-3 is best deployed in a kinase panel screening where a reference 4-hydroxy or 4-amino quinoline has shown broad, non-selective inhibition. The three-dimensional pyrrolidine may introduce clashes with non-conserved gatekeeper residues, enabling the identification of a selective hinge binder [1]. Procurement should be prioritized when the goal is to move away from flat, pan-kinase quinoline scaffolds.

Antimicrobial Persister Cell Screens

The patent-supported pharmacophore (Section 3, Evidence Item 3) positions 853333-34-3 as a candidate for screening against clinically latent bacterial populations, including Mycobacterium tuberculosis and Staphylococcus aureus persisters, where C-2 aryl variation is known to modulate potency [1]. Its procurement is indicated for microbiology groups seeking novel agents that kill dormant bacteria, a high-unmet-need area.

NPY Antagonism Probe Development

Prior art describes quinoline derivatives with C-4 pyrrolidine substituents as NPY receptor ligands [1]. The presence of the 4-methoxyphenyl group at C-2 in 853333-34-3 may enhance affinity for NPY Y1 or Y5 subtypes compared to unsubstituted phenyl analogs, making it a valuable tool compound for metabolic disorder research.

Parallel Synthesis Building Block

Given its unique substitution pattern with a reactive tertiary amine and a methoxy handle, 853333-34-3 serves as a versatile intermediate for further derivatization, e.g., N-oxidation, quaternization, or demethylation to a phenol. This enables the rapid generation of analog sets for SAR exploration around both the C-2 and C-4 vectors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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